Methyl 4-methoxy-2-methylacetoacetate
CAS No.:
Cat. No.: VC13958767
Molecular Formula: C7H12O4
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12O4 |
|---|---|
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | methyl 4-methoxy-2-methyl-3-oxobutanoate |
| Standard InChI | InChI=1S/C7H12O4/c1-5(7(9)11-3)6(8)4-10-2/h5H,4H2,1-3H3 |
| Standard InChI Key | OQJGCIUEWBVLGC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)COC)C(=O)OC |
Introduction
Chemical Structure and Identification
Methyl 4-methoxy-2-methylacetoacetate features a branched ester structure with functional groups that enhance its reactivity in condensation and cyclization reactions. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂O₄ |
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | methyl 4-methoxy-2-methyl-3-oxobutanoate |
| CAS Registry Number | 11084163 (PubChem) |
| InChI Key | OQJGCIUEWBVLGC-UHFFFAOYSA-N |
| SMILES | CC(C(=O)COC)C(=O)OC |
The compound’s structure includes a methoxy group at position 4, a methyl group at position 2, and a reactive β-keto ester moiety at position 3. This configuration facilitates participation in multicomponent reactions, such as the Biginelli cyclocondensation, to generate heterocyclic scaffolds .
Synthesis Methods
Reaction Pathways
The synthesis of methyl 4-methoxy-2-methylacetoacetate builds on methodologies developed for its parent compound, methyl 4-methoxyacetoacetate . A representative approach involves:
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Alkylation of Methyl 4-Chloroacetoacetate:
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Step 1: React methyl 4-chloroacetoacetate with methanol in the presence of sodium hydride (NaH) and potassium methoxide (KOCH₃) in tetrahydrofuran (THF) at 15–25°C .
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Step 2: Introduce a methyl group at position 2 via alkylation using methyl iodide (CH₃I) or dimethyl sulfate under basic conditions.
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Step 3: Quench the reaction with hydrochloric acid (HCl), adjust pH to 3–5, and isolate the product via filtration and solvent evaporation .
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Purification:
Optimization Considerations
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Temperature Control: Reactions conducted at 20–25°C minimize side reactions and improve yield .
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Solvent Selection: THF enhances reaction homogeneity, while inert gas purging prevents oxidation .
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Catalyst Efficiency: Sodium hydride and potassium methoxide act as dual bases, facilitating deprotonation and nucleophilic substitution .
Physicochemical Properties
Extrapolated from structurally related β-keto esters :
| Property | Value | Method |
|---|---|---|
| Boiling Point | ~95–100°C (8.5 mmHg, estimated) | Distillation |
| Density | 1.12–1.14 g/mL (25°C, estimated) | Pycnometry |
| Refractive Index | nₐ²⁵ = 1.42–1.44 | Abbe Refractometer |
| Solubility | Miscible in THF, ethyl acetate | Empirical Testing |
The additional methyl group at position 2 marginally increases steric bulk compared to methyl 4-methoxyacetoacetate, potentially reducing solubility in polar solvents.
Reactivity and Functionalization
Keto-Enol Tautomerism
The β-keto ester moiety exists in equilibrium between keto and enol forms, with the enol form predominating in acidic conditions. This tautomerism enables:
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Chelation with Metal Ions: Enhances catalytic activity in asymmetric syntheses.
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Condensation Reactions: Forms enolate intermediates for C–C bond formation .
Applications in Heterocyclic Synthesis
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Biginelli Reaction: Reacts with aldehydes and (thio)ureas to yield dihydropyrimidine derivatives, which are pharmacologically active .
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Knorr Pyrrole Synthesis: Participates in cyclocondensation with α-amino ketones to form pyrrole rings.
Industrial and Research Applications
Pharmaceutical Intermediates
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Antiviral Agents: Serves as a precursor in synthesizing dolutegravir intermediates .
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Anticancer Scaffolds: Functionalized to produce kinase inhibitors via Pd-catalyzed cross-coupling.
Agrochemicals
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Herbicide Synthesis: Reacts with chlorophenols to form aryloxyacetoacetates, which are hydrolyzed to herbicidal acids.
Materials Science
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Coordination Polymers: The keto group coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) to form metal-organic frameworks (MOFs).
Future Research Directions
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Green Synthesis: Explore biocatalytic routes using lipases or esterases to reduce reliance on harsh bases.
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Structure-Activity Relationships: Optimize the methyl group’s position to enhance drug bioavailability.
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Scale-Up Challenges: Address solvent recovery and waste minimization in industrial production .
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